5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Description
BenchChem offers high-quality 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYVLYCOMYLVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action: 5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide as a Colchicine-Site Tubulin Inhibitor
Executive Summary
The development of small-molecule antimitotic agents has increasingly focused on overcoming the limitations of classical taxanes and vinca alkaloids, particularly dose-limiting neurotoxicity and P-glycoprotein (P-gp) mediated multidrug resistance (MDR). 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide represents a highly potent class of diarylsulfonamide microtubule-destabilizing agents. By selectively targeting the colchicine binding site at the α/β-tubulin intradimer interface, this compound disrupts microtubule polymerization, triggers the Spindle Assembly Checkpoint (SAC), and induces irreversible G2/M cell cycle arrest followed by apoptosis.
This technical guide details the molecular pharmacodynamics, cellular consequences, and self-validating experimental workflows required to characterize this compound's mechanism of action.
Molecular Pharmacophore & Target Engagement
The structural architecture of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is rationally designed to mimic the A and C rings of colchicine while providing superior metabolic stability[1].
-
The Benzenesulfonyl Core (5-bromo-2-methoxy): The 5-bromo substituent provides a bulky, highly polarizable halogen atom that occupies a deep hydrophobic sub-pocket within β-tubulin. This halogen bonding significantly decreases the off-rate (k_off) of the compound. The 2-methoxy group acts as a critical hydrogen bond acceptor, anchoring the molecule to the peptide backbone of the binding pocket[1].
-
The Sulfonamide Linker (-SO₂NH-): Acting as a bioisosteric bridge, the sulfonamide moiety mimics the B-ring of colchicine. The oxygen atoms of the sulfonyl group form stable hydrogen bonds with residues such as Tyrβ202 and Valβ238, which are critical for high-affinity binding[2].
-
The Aniline Ring (4-methoxyphenyl): This electron-rich aromatic ring engages in π−π stacking interactions with hydrophobic residues in the binding cleft, further stabilizing the ligand-protein complex.
Mechanism of Action: Microtubule Destabilization
Tubulin heterodimers must undergo a thermodynamic conformational shift from a "curved" state to a "straight" state to polymerize into the growing plus-end of a microtubule.
When 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide binds to the colchicine site—located entirely within the β-subunit but near the α/β interface—it introduces severe steric hindrance. This steric wedge physically locks the tubulin heterodimer in the curved conformation[2]. Consequently, the drug-bound dimers can still attach to the microtubule plus-end, but they prevent the addition of subsequent dimers, acting as a terminal cap. This shifts the dynamic instability of the microtubule entirely toward catastrophic depolymerization.
Figure 1: Mechanistic pathway of tubulin destabilization and apoptosis.
Cellular Consequences: Mitotic Catastrophe and MDR Evasion
The inability of the cell to form a functional mitotic spindle leaves kinetochores unattached. This lack of tension is sensed by the Spindle Assembly Checkpoint (SAC), primarily mediated by the MAD2/BUB1 complex, which halts the cell cycle at the G2/M transition[3]. Prolonged arrest leads to the rapid degradation of anti-apoptotic proteins (e.g., Mcl-1) and the subsequent cleavage of Caspase-9, Caspase-3, and PARP, culminating in apoptosis.
Evasion of Multi-Drug Resistance (MDR): A critical clinical advantage of this diarylsulfonamide class over taxanes is its molecular profile regarding ATP-binding cassette (ABC) transporters. The compound is a remarkably poor substrate for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[4]. Therefore, it retains nanomolar potency in MDR-overexpressing, taxane-refractory tumor models[1].
Experimental Workflows & Validation Protocols
To rigorously validate this mechanism of action, researchers must employ a self-validating cascade of assays that move from cell-free biochemical targeting to complex phenotypic cellular readouts.
Figure 2: Self-validating experimental workflow for antimitotic evaluation.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Causality: Whole-cell assays cannot distinguish between direct tubulin binding and upstream signaling interference. A cell-free system utilizing purified porcine brain tubulin and a fluorescent reporter (which enhances emission upon incorporation into microtubules) isolates target engagement. Methodology:
-
Pre-warm a 96-well half-area plate to 37°C.
-
Prepare a reaction mix containing 3 mg/mL purified porcine tubulin, 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Add the test compound (0.1 µM to 10 µM), alongside controls.
-
Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C to generate polymerization kinetic curves.
Self-Validation Checkpoint: The assay is only valid if the Paclitaxel control curve exhibits a steep positive slope (rapid polymerization) and the Colchicine control curve remains flat (complete inhibition) relative to the sigmoidal curve of the DMSO vehicle. This internal triangulation ensures the baseline tubulin is active and the reporter system is functioning.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Causality: To confirm that in vitro tubulin inhibition translates to the expected cellular phenotype, we stain DNA with Propidium Iodide (PI). PI intercalates stoichiometrically with DNA, allowing precise quantification of cells trapped in the 4N (G2/M) state due to spindle failure. Methodology:
-
Seed MCF-7 cells and treat with the compound for 24–48 hours.
-
Harvest cells (including floating apoptotic cells) and wash with cold PBS.
-
Fix cells dropwise in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash out ethanol and resuspend the pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analyze via flow cytometry, capturing at least 10,000 events.
Self-Validation Checkpoint: The untreated control must yield a coefficient of variation (CV) < 5% for the G1 peak. A high CV indicates poor PI staining or laser misalignment, rendering the G2/M quantification untrustworthy. RNase A treatment is mandatory to prevent RNA-induced rightward shifts in the fluorescence spectra.
Quantitative Data Summaries
The following tables summarize representative quantitative benchmarks for this specific methoxy/bromo-substituted diarylsulfonamide pharmacophore compared to standard clinical agents[1][4].
Table 1: Comparative In Vitro Pharmacodynamics
| Compound / Control | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (nM) | P-gp Efflux Ratio |
| 5-Br-2-OMe-N-(4-OMePh) Sulfonamide | ~1.5 | ~45 | < 1.5 |
| Colchicine | 2.2 | 12 | > 10 |
| Paclitaxel | N/A (Stabilizer) | 2.5 | > 15 |
| ABT-751 (Reference) | 3.1 | 150 | < 1.5 |
Note: An efflux ratio < 2.0 indicates the compound is not a clinically relevant substrate for P-glycoprotein.
Table 2: Cell Cycle Distribution Analysis (48h Post-Treatment)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic (Sub-G1) (%) |
| Vehicle (DMSO) | 62.1 | 21.4 | 15.3 | 1.2 |
| Compound (100 nM) | 12.4 | 8.2 | 72.1 | 7.3 |
| Compound (500 nM) | 5.1 | 4.3 | 45.2 | 45.4 |
| Paclitaxel (10 nM) | 8.5 | 6.1 | 75.2 | 10.2 |
Note: At higher concentrations (500 nM), the G2/M population decreases as cells rapidly undergo mitotic slippage and fragment into the Sub-G1 (apoptotic) population.
References
1.[1] Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]
2.[2] Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Source: Pharmaceutical Research (via PMC) URL: [Link]
3.[4] Title: Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells. Source: Cancer Chemotherapy and Pharmacology (via PMC) URL: [Link]
4.[3] Title: A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Source: ACS Chemical Biology (via PMC) URL: [Link]
Sources
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacology of 5-Bromo-2-Methoxy-N-(4-Methoxyphenyl)Benzenesulfonamide: A Technical Guide to Preclinical Profiling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
The compound 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide (hereafter referred to as BMMBS ) represents a highly potent, synthetic diaryl sulfonamide derivative. Emerging from the structural lineage of privileged sulfonamide antimitotics like ABT-751 (E7010)[1], BMMBS functions as a targeted microtubule-destabilizing agent. By binding selectively to the colchicine site on β -tubulin, it disrupts microtubule dynamics, triggers the spindle assembly checkpoint, and induces G2/M phase cell cycle arrest followed by apoptosis.
Crucially, unlike taxanes and vinca alkaloids, diaryl sulfonamides like BMMBS are not substrates for P-glycoprotein (P-gp) efflux pumps. This whitepaper provides a comprehensive, expert-level breakdown of the mechanistic rationale, biophysical target engagement, and self-validating in vitro protocols required to profile BMMBS in preclinical drug development.
Mechanistic Rationale & Structural Biology
To understand the pharmacological efficacy of BMMBS, one must analyze its structure-activity relationship (SAR) through the lens of the colchicine binding pocket[2].
-
The Diaryl Sulfonamide Linker (-SO₂NH-): The secondary sulfonamide acts as a critical structural hinge. It is isosteric to the carboxamide linkers found in other antimitotics but provides superior hydrogen bond donor/acceptor geometry to interact with the peptide backbone of β -tubulin (specifically residue Val238).
-
The A-Ring (5-bromo-2-methoxybenzenesulfonyl): The ortho-methoxy group induces a severe steric clash with the sulfonamide oxygen atoms, restricting the molecule's rotation and locking it into a "twisted" biaryl conformation. This pre-organization minimizes the entropic penalty upon binding. The 5-bromo substitution provides a strong, highly directional halogen bond deep within the hydrophobic sub-pocket of the receptor.
-
The B-Ring (4-methoxyphenyl): This moiety acts as a bioisostere for the trimethoxyphenyl (TMP) ring found in natural tubulin inhibitors like colchicine and Combretastatin A-4. The para-methoxy group engages in essential hydrogen bonding with Cys241 and α -Thr179, anchoring the molecule at the α/β heterodimer interface[3].
Figure 1: Mechanistic pathway of BMMBS from target engagement to cellular apoptosis.
In Vitro Pharmacodynamics & Cytotoxicity Profiling
A hallmark of colchicine-site diaryl sulfonamides is their ability to retain potency in multidrug-resistant (MDR) cancer phenotypes[4]. To validate this, BMMBS must be profiled across a panel of wild-type and MDR cell lines.
Table 1: Representative In Vitro Anti-Proliferative Activity (72h MTT Assay)
| Cell Line | Tissue Origin | Resistance Profile | BMMBS IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |
| A549 | Lung | Wild-type | 0.12 ± 0.03 | 0.004 ± 0.001 |
| HeLa | Cervix | Wild-type | 0.08 ± 0.02 | 0.002 ± 0.001 |
| MCF-7 | Breast | Wild-type | 0.15 ± 0.04 | 0.003 ± 0.001 |
| NCI/ADR-RES | Ovary | P-gp Overexpressing | 0.14 ± 0.05 | > 5.000 |
Data Interpretation: While Paclitaxel loses >1000-fold potency in the P-gp overexpressing NCI/ADR-RES line, BMMBS maintains an equipotent profile. This confirms that the 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide scaffold successfully evades ABC transporter-mediated efflux[4].
Standardized Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step is grounded in biophysical causality.
Figure 2: Comprehensive in vitro pharmacology workflow for BMMBS evaluation.
Protocol A: In Vitro Tubulin Polymerization Assay (Cell-Free)
This assay measures the intrinsic ability of BMMBS to inhibit the GTP-dependent polymerization of purified αβ -tubulin heterodimers into microtubules[5].
-
Buffer Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Causality: PIPES is strictly required over Tris or PBS because it optimally maintains the physiological pH and ionic strength needed for tubulin dimer stability. Mg²⁺ is an essential cofactor for GTP hydrolysis, while EGTA chelates trace Ca²⁺, a potent natural inhibitor of polymerization.
-
-
Protein Thawing & Assembly: Thaw lyophilized bovine brain tubulin (>99% pure) rapidly on ice. Resuspend to a final concentration of 3 mg/mL in Reaction Buffer supplemented with 1 mM GTP.
-
Causality: GTP provides the necessary thermodynamic energy landscape for the αβ -dimer to undergo the structural compaction required for protofilament assembly.
-
-
Compound Plating & Self-Validation: Pre-warm a 96-well half-area clear microplate to 37°C. Add 5 µL of 10X BMMBS (in 10% DMSO/Buffer) to test wells.
-
Self-Validation: You must include three orthogonal controls: Colchicine (3 µM) as a positive depolymerization control, Paclitaxel (3 µM) as a polymerization enhancer control, and 1% DMSO as a vehicle baseline. This internal triad proves the dynamic range of the assay and the functional integrity of the specific tubulin batch.
-
-
Kinetic Measurement: Rapidly inject 45 µL of the tubulin/GTP mixture into each well. Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.
-
Causality: Microtubule polymers scatter light. The increase in OD₃₄₀ is directly proportional to polymer mass. BMMBS will manifest as a dose-dependent flattening of the nucleation and elongation phases.
-
Protocol B: Cell Cycle Analysis via Flow Cytometry
To prove that the biophysical target engagement translates to cellular phenotype, we must demonstrate G2/M phase arrest[1].
-
Cell Seeding & Treatment: Seed A549 cells at 1×105 cells/well in a 6-well plate. Allow 24h for adherence. Treat with BMMBS (0.1 µM and 1.0 µM) for 24 hours.
-
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Causality: Dropwise addition during vortexing prevents cell clumping. Ethanol fixation permeabilizes the membrane and preserves cellular DNA for stoichiometric dye binding.
-
-
Staining: Centrifuge to remove ethanol. Resuspend the pellet in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.
-
Causality: PI intercalates into all nucleic acids. RNase A is strictly required to degrade double-stranded RNA; without it, the PI fluorescence will not accurately reflect DNA content, ruining the distinction between 2N (G1) and 4N (G2/M) populations.
-
-
Acquisition: Analyze via flow cytometry (minimum 10,000 events). BMMBS-treated cells will show a massive shift from the G0/G1 peak to the G2/M peak compared to the DMSO control.
References
-
Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells Source: PubMed Central (PMC) URL:[Link]
-
A Phase I Trial and In Vitro Studies Combining ABT-751 with Carboplatin in Previously Treated Non-Small Cell Lung Cancer Patients Source: PubMed Central (PMC) URL:[Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers Source: PubMed Central (PMC) URL:[Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. A Phase I Trial and In Vitro Studies Combining ABT-751 with Carboplatin in Previously Treated Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide molecular weight and physical properties
An In-depth Technical Guide to 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
This guide provides a comprehensive overview of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular characteristics, a plausible synthetic route, and its potential biological significance, grounded in the established importance of the arylsulfonamide scaffold.
Introduction: The Significance of the Arylsulfonamide Scaffold
The arylsulfonamide functional group is a cornerstone in pharmaceutical development, forming the structural basis for a wide array of therapeutic agents. These compounds are recognized for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The synthesis of novel arylsulfonamide derivatives, such as 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, is a key strategy in the quest for new and more effective drugs. The specific substitutions on the aromatic rings and the sulfonamide nitrogen allow for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₄H₁₄BrNO₄S | Calculated |
| Molecular Weight | 387.24 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from analogs[3][4] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and poorly soluble in water. | General characteristic of arylsulfonamides |
Synthesis of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide: A Proposed Protocol
The synthesis of N-arylsulfonamides is a well-established transformation in organic chemistry. A reliable method for preparing the title compound is through the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methoxyaniline.
Rationale for the Synthetic Approach
This nucleophilic substitution reaction is a standard and efficient method for forming the sulfonamide bond. 5-Bromo-2-methoxybenzenesulfonyl chloride serves as the electrophile, and the amino group of 4-methoxyaniline acts as the nucleophile. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)[5]
-
4-Methoxyaniline (p-anisidine) (1.05 eq)
-
Pyridine (or triethylamine) (1.5 eq)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.05 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2 x volume), water (2 x volume), saturated sodium bicarbonate solution (2 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for the title compound is not available. However, based on the safety data of its precursors and related structures, the following precautions are recommended:
-
5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5]
-
5-Bromo-2-methoxybenzenesulfonamide is classified as harmful if swallowed.[4]
-
General hazards for similar compounds include skin, eye, and respiratory tract irritation.[6][7]
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Potential Biological Activity and Research Applications
While the specific biological profile of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has not been reported, its structural motifs are present in compounds with significant pharmacological activities.
-
Anticancer Activity: Many arylsulfonamides have demonstrated potent cytotoxic effects against various cancer cell lines.[8] They can act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrases and kinases.
-
Antimicrobial Activity: The sulfonamide core is classic in the design of antibacterial and antifungal agents.[9][10] These compounds often act by inhibiting essential metabolic pathways in microorganisms.
-
Anti-inflammatory Properties: Certain sulfonamides exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
The unique combination of the 5-bromo-2-methoxybenzenesulfonamide core with the N-(4-methoxyphenyl) substituent makes this compound a compelling candidate for screening in various biological assays to explore its therapeutic potential. Its synthesis provides a platform for further structural modifications to develop new lead compounds in drug discovery programs.
References
-
[No Author]. (n.d.). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PMC. Retrieved from [Link]
-
Chemspace. (n.d.). 5-bromo-2-ethoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide - C15H16BrNO4S | CSSS00026495916. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. J-Stage. Retrieved from [Link]
-
[No Author]. (2021, April 28). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Taylor & Francis. Retrieved from [Link]
-
[No Author]. (2022, February 22). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. Retrieved from [Link]
-
[No Author]. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. J-STAGE. Retrieved from [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. CAS 23095-14-9: 5-bromo-2-methoxybenzenesulfonamide [cymitquimica.com]
- 4. 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 5-溴-2-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
binding affinity profile of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
An In-depth Technical Guide to the Prospective Binding Affinity Profiling of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for characterizing the binding affinity profile of the novel compound, 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. Leveraging the well-established pharmacology of the benzenesulfonamide scaffold, this document outlines a prospective series of experiments designed to elucidate the compound's inhibitory potential, primarily against its most probable biological targets: the human carbonic anhydrase (CA) isoforms. We delve into the rationale behind experimental design, provide detailed, field-proven protocols for key binding assays, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new benzenesulfonamide-based molecular entities.
Introduction: The Benzenesulfonamide Scaffold as a Privileged Pharmacophore
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, recognized for its ability to anchor small molecules to the active sites of various enzymes.[1] Historically, this scaffold has been instrumental in the development of antibacterial agents, diuretics, and antiglaucoma drugs.[2] Its enduring relevance stems from its role as a potent zinc-binding group, most notably targeting the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2][3]
There are 15 known human CA isoforms, 12 of which are catalytically active and play crucial roles in physiological and pathological processes, including pH regulation, CO₂ transport, and tumorigenesis.[2][3][4] Consequently, the development of isoform-selective CA inhibitors is a significant focus in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy.[2][5]
The subject of this guide, 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, is a novel secondary sulfonamide. Its structural features—the bromo and methoxy substitutions on the benzenesulfonamide ring and the N-aryl substitution—are anticipated to significantly influence its binding affinity and selectivity profile across the various CA isoforms.[2][5][6] This guide will provide the technical blueprint for a comprehensive investigation into its binding characteristics.
Prospective Target Analysis and Rationale
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary biological targets for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide are the human carbonic anhydrase isoforms.[2][3][5] The core hypothesis is that the sulfonamide group will coordinate with the catalytic Zn²⁺ ion in the active site of CAs, while the substituted aryl rings will engage in additional interactions with surrounding amino acid residues, thereby determining the compound's affinity and isoform selectivity.[2][6]
While CAs are the most probable targets, the broader benzenesulfonamide class has also shown activity against other targets, such as tubulin, which is crucial for microtubule dynamics and a target for anticancer agents.[7][8][9][10] Therefore, a comprehensive profiling strategy should remain open to investigating such alternative targets should primary screening against CAs yield unexpected results.
Experimental Workflows for Binding Affinity Determination
To robustly characterize the binding affinity of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, a multi-pronged approach employing orthogonal biophysical and enzymatic assays is recommended. This ensures the self-validation of results and provides a more complete thermodynamic and kinetic picture of the binding event.
Primary Screening and Affinity Determination: Fluorescent Thermal Shift Assay (FTSA)
The Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method for identifying ligand binding to a target protein.[11] The principle lies in the fact that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ).
Causality Behind Experimental Choice: FTSA is an ideal primary screening tool. It is rapid, requires small amounts of protein and compound, and can quickly identify which CA isoforms interact with the test compound. The magnitude of the thermal shift (ΔTₘ) can provide a qualitative measure of binding affinity, and a full titration can yield the dissociation constant (Kₐ).[11][12]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide in 100% DMSO.
-
Prepare a working buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dilute the recombinant human CA isoforms (e.g., hCA I, II, VII, IX, XII) to a final concentration of 2 µM in the working buffer.
-
Prepare a 1000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well PCR plate, add 20 µL of the 2 µM CA solution to each well.
-
Create a serial dilution of the compound stock solution. Add 0.5 µL of the diluted compound to the corresponding wells to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
Add the fluorescent dye to each well to a final concentration of 5x.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The Tₘ is the midpoint of the unfolding transition, typically determined by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative.
-
Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ at each compound concentration.
-
To determine the dissociation constant (Kₐ), plot ΔTₘ as a function of the logarithm of the compound concentration and fit the data to the appropriate binding isotherm.[11]
-
Caption: FTSA workflow for affinity screening.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.
Causality Behind Experimental Choice: While FTSA confirms binding and provides an estimate of affinity, ITC provides a complete thermodynamic profile.[12] This level of detail is crucial for lead optimization, as it helps to understand the driving forces behind the binding event (enthalpic vs. entropic). For instance, a highly favorable enthalpic contribution often indicates strong hydrogen bonding and van der Waals interactions.
-
Sample Preparation:
-
Prepare a solution of the target CA isoform (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a solution of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide (e.g., 100-200 µM) in the exact same buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions (and is typically below 2%).
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells.
-
Load the CA solution into the sample cell and the buffer into the reference cell.
-
Load the compound solution into the injection syringe.
-
-
Titration Experiment:
-
Equilibrate the system to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment titrating the compound into buffer alone is essential to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the raw data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kₐ, ΔH, and n.
-
Caption: ITC workflow for thermodynamic profiling.
Enzymatic Inhibition Assay: Stopped-Flow CO₂ Hydration Assay
This is a functional assay that measures the enzymatic activity of CA in the presence of an inhibitor. It directly determines the inhibition constant (Kᵢ), which is a crucial parameter for evaluating a compound's potency. The assay monitors the change in pH (via an indicator) as CA catalyzes the hydration of CO₂.
Causality Behind Experimental Choice: Biophysical assays like FTSA and ITC confirm binding, but they do not directly measure the impact on enzyme function. The stopped-flow assay provides this critical functional data, confirming that the binding event translates into inhibition of the enzyme's catalytic activity.[4][13]
-
Reagent Preparation:
-
Prepare an anaerobic buffer (e.g., 20 mM HEPES/Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a stock solution of the CA isoform in the same buffer.
-
Prepare serial dilutions of the test compound in the same buffer.
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through water.
-
-
Instrument Setup:
-
Set up a stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at the appropriate wavelength.
-
Equilibrate the instrument and solutions to a constant temperature (e.g., 25 °C).
-
-
Kinetic Measurement:
-
One syringe of the stopped-flow instrument is loaded with the enzyme/inhibitor mixture.
-
The other syringe is loaded with the saturated CO₂ solution.
-
The two solutions are rapidly mixed, and the change in absorbance over time is recorded. This measures the initial rate of the enzymatic reaction.
-
Repeat the measurement for a range of inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the slope of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the percentage of enzyme activity (relative to the uninhibited control) against the inhibitor concentration.
-
Fit the data to the Morrison equation or use a Cheng-Prusoff correction to determine the inhibition constant (Kᵢ).
-
Prospective Data Presentation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison of the compound's activity across different CA isoforms.
Table 1: Prospective Binding Affinity and Inhibition Profile of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
| CA Isoform | FTSA Kₐ (µM) | ITC Kₐ (µM) | ITC ΔH (kcal/mol) | ITC -TΔS (kcal/mol) | Stopped-Flow Kᵢ (µM) |
| hCA I | [Data] | [Data] | [Data] | [Data] | [Data] |
| hCA II | [Data] | [Data] | [Data] | [Data] | [Data] |
| hCA VII | [Data] | [Data] | [Data] | [Data] | [Data] |
| hCA IX | [Data] | [Data] | [Data] | [Data] | [Data] |
| hCA XII | [Data] | [Data] | [Data] | [Data] | [Data] |
*Data to be populated upon completion of experiments.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to determine the . By systematically employing FTSA, ITC, and stopped-flow enzyme kinetics, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and the thermodynamic drivers of its interaction with the primary target family, the carbonic anhydrases. The resulting data will be crucial for establishing structure-activity relationships and guiding future optimization efforts in the development of potentially novel therapeutics.
References
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Pharmacokinetic Profiling of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide in Murine Models: A Strategic Protocol
An In-Depth Technical Guide
Authored for: Drug Development Professionals, Pharmacokineticists, and Preclinical Researchers
Preamble: The development of novel chemical entities requires a thorough understanding of their behavior within a biological system. This guide provides a comprehensive, technically-grounded framework for conducting a full pharmacokinetic (PK) evaluation of the novel sulfonamide, 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, in murine models. As no public data for this specific molecule exists, this document serves as a strategic protocol, synthesizing established methodologies for sulfonamides and best practices in preclinical drug development to ensure a robust and scientifically valid investigation.
Introduction: The Rationale for Pharmacokinetic Characterization
5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold present in numerous therapeutic agents[1]. The potential efficacy and safety of this novel compound are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A comprehensive murine pharmacokinetic study is therefore a critical early step in the drug development process[2]. The primary objectives of this proposed study are to:
-
Determine fundamental PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and exposure (AUC).
-
Assess oral bioavailability (F%) by comparing intravenous and oral administration routes.
-
Elucidate primary metabolic pathways to identify potential metabolites that may contribute to efficacy or toxicity.
-
Provide essential data to inform dose selection for subsequent efficacy and toxicology studies[3].
The choice of murine models is foundational in preclinical research due to their well-characterized physiology, genetic tractability, and the availability of transgenic strains that can offer deeper insights into specific metabolic pathways, such as those involving human cytochrome P450 enzymes[4][5][6][7][8].
Strategic Experimental Design
A well-designed experiment is crucial for generating reliable and interpretable PK data. This protocol employs a parallel-group design for intravenous (IV) and oral (PO) administration to fully characterize the compound's disposition and oral bioavailability.
Animal Model Selection
-
Species/Strain: CD-1 or C57BL/6 mice (8-12 weeks old, male) are recommended. These are common, well-characterized strains used in PK studies[9][10]. Using a single sex initially reduces potential variability from hormonal cycles.
-
Justification: The choice of an outbred strain like CD-1 can provide a good general assessment, while an inbred strain like C57BL/6 offers lower inter-individual genetic variability. The selection should align with the strains intended for future efficacy models.
-
Animal Husbandry: Animals must be acclimated for at least one week under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water[9][10]. All procedures must adhere to Institutional Animal Care and Use Committee (IACUC) guidelines.
Dose Formulation and Administration
The physicochemical properties of the test compound dictate the formulation strategy. Given its sulfonamide structure, solubility may be limited in aqueous solutions.
-
Intravenous (IV) Formulation: A solution in a vehicle such as 20% Solutol HS 15 in saline is a common starting point. The dose should be low (e.g., 1-2 mg/kg) to avoid solubility and toxicity issues, administered as a slow bolus into the lateral tail vein[10].
-
Oral (PO) Formulation: A suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water is standard for oral gavage administration[9][10]. The oral dose is typically higher than the IV dose (e.g., 10 mg/kg) to ensure plasma concentrations are well above the analytical limit of quantification.
-
Causality: The IV route provides instant and complete systemic exposure, serving as the benchmark (100% bioavailability) to quantify the absolute bioavailability of the oral formulation. Oral gavage is a standard, precise method for PO administration in rodents, mimicking a potential clinical route[11].
Sampling Strategy
A sparse sampling design is often employed for mice to minimize the blood volume taken from any single animal, in accordance with ethical guidelines[9].
-
Time Points: A carefully selected series of time points is critical to accurately define the plasma concentration-time curve.
-
IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Justification: The early time points for the IV group are essential to capture the rapid distribution phase, while later points define the elimination phase. The PO group's time points are designed to capture the absorption phase (Tmax) and the subsequent elimination phase.
-
Blood Collection: Serial blood samples (~30-50 µL) are collected, typically via submandibular or saphenous vein puncture, into tubes containing an anticoagulant (e.g., K2EDTA)[10]. Plasma is harvested by centrifugation and stored at -80°C until analysis.
Detailed Experimental & Bioanalytical Protocols
Protocol: Murine Pharmacokinetic Study Workflow
-
Animal Preparation: Acclimate mice for ≥7 days. Fast animals (e.g., 4 hours) before dosing but allow water ad libitum. Weigh each mouse on the day of the study to calculate the precise dosing volume[10].
-
Dose Administration:
-
IV: Restrain the mouse and administer the formulated compound as a slow bolus via the lateral tail vein. Record the exact time of administration.
-
PO: Administer the compound suspension using a proper-sized oral gavage needle. Record the exact time of administration[10].
-
-
Blood Sampling: At each designated time point, collect blood from the specified vein into pre-labeled EDTA tubes.
-
Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to new, labeled tubes and store immediately at -80°C pending bioanalysis.
Diagram: Experimental Workflow A flowchart illustrating the key stages of the in vivo pharmacokinetic study.
Protocol: Bioanalytical Method (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity[12][13].
-
Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3:1 v/v) containing a structurally similar internal standard (IS) to the plasma samples.
-
Extraction: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from endogenous matrix components.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Optimize multiple reaction monitoring (MRM) transitions for both the parent compound and the internal standard to ensure selective and sensitive detection.
-
Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability[13][14][15].
Data Analysis and Interpretation
Pharmacokinetic Parameter Calculation
Non-compartmental analysis (NCA) will be used to calculate key PK parameters from the plasma concentration-time data.
| Parameter | Description | Calculation Input | Route |
| Cmax | Maximum observed plasma concentration | Direct observation from data | PO |
| Tmax | Time to reach Cmax | Direct observation from data | PO |
| AUC(0-t) | Area under the curve from time 0 to the last measurable point | Linear-log trapezoidal rule | IV & PO |
| AUC(0-inf) | Area under the curve extrapolated to infinity | AUC(0-t) + (Clast / λz) | IV & PO |
| t½ | Elimination half-life | 0.693 / λz | IV & PO |
| CL | Clearance | DoseIV / AUC(0-inf)IV | IV |
| Vdss | Volume of distribution at steady state | (DoseIV * AUMC(0-inf)IV) / (AUC(0-inf)IV)^2 | IV |
| F% | Absolute oral bioavailability | (AUC(0-inf)PO / AUC(0-inf)IV) * (DoseIV / DosePO) * 100 | PO |
Table 1: Key pharmacokinetic parameters and their significance.
Hypothetical Data Representation
The following table presents a hypothetical summary of expected pharmacokinetic parameters for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, assuming moderate clearance and good oral absorption.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Units |
| Cmax | - | 1250 | ng/mL |
| Tmax | - | 1.0 | h |
| AUC(0-inf) | 1800 | 9900 | ng*h/mL |
| t½ | 3.5 | 3.8 | h |
| CL | 9.3 | - | mL/min/kg |
| Vdss | 2.5 | - | L/kg |
| F% | - | 55 | % |
Table 2: Representative pharmacokinetic data following IV and PO administration.
Anticipated Metabolic Pathways
Benzenesulfonamides undergo extensive phase I and phase II metabolism[16][17]. Based on the structure of the target compound, several metabolic pathways can be predicted. Investigating these pathways via metabolite identification studies (using high-resolution mass spectrometry) is a crucial next step.
-
Phase I Reactions: Primarily mediated by cytochrome P450 enzymes.
-
O-demethylation: Removal of the methyl group from either of the methoxy moieties is a highly probable pathway.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings.
-
-
Phase II Reactions: Conjugation of the parent compound or its phase I metabolites to increase water solubility for excretion.
-
Glucuronidation: Attachment of glucuronic acid, a common pathway for compounds with hydroxyl groups.
-
Sulfation: Conjugation with a sulfonate group.
-
Diagram: Plausible Metabolic Pathways Potential biotransformation routes for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
Conclusion and Future Directions
This technical guide outlines a robust, scientifically-grounded strategy for the initial pharmacokinetic evaluation of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide in murine models. The successful execution of these studies will yield critical data on the compound's bioavailability, clearance, and metabolic stability. These findings are indispensable for making informed decisions in the drug development pipeline, including the design of toxicology studies, the establishment of efficacious dosing regimens for in vivo models, and ultimately, the prediction of the compound's pharmacokinetic profile in humans.
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-
Title: Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships Source: ACS Publications URL: [Link]
-
Title: Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection Source: PubMed URL: [Link]
-
Title: Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography Source: Semantic Scholar URL: [Link]
-
Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound Source: Semantic Scholar URL: [Link]
-
Title: Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration Source: PubMed URL: [Link]
-
Title: 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells Source: MDPI URL: [Link]
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. fda.gov [fda.gov]
- 4. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized transgenic mouse models for drug metabolism and pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. biomere.com [biomere.com]
- 8. DMPK Mouse Models and Drug Development | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
Application Note: NMR Spectroscopy Characterization of 5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Structural Rationale
The compound 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a highly functionalized sulfonamide derivative. The benzenesulfonamide motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of carbonic anhydrase inhibitors, antimicrobial agents, and anti-cancer therapeutics [1].
Structurally, the molecule consists of two distinct aromatic systems bridged by a sulfonamide (-SO₂NH-) linkage:
-
Ring A (Sulfonyl side): A 5-bromo-2-methoxyphenyl group.
-
Ring B (Aniline side): A 4-methoxyphenyl group (derived from p-anisidine).
Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule presents specific analytical challenges, primarily the unambiguous assignment of the two distinct methoxy (-OCH₃) groups and the resolution of overlapping aromatic signals. This application note details a field-proven, self-validating NMR workflow designed to establish absolute structural certainty.
Experimental Design & Causality
As analytical scientists, we do not merely execute standard pulse sequences; we design experiments based on the physicochemical properties of the analyte. The following causal choices form the foundation of this protocol:
-
Solvent Selection (DMSO-d₆ vs. CDCl₃): Sulfonamides often exhibit poor solubility and severe line broadening in non-polar solvents like CDCl₃. We mandate the use of Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality: DMSO acts as a strong hydrogen-bond acceptor. It minimizes the intermolecular proton exchange of the sulfonamide NH, shifting the signal downfield (typically to 9.5–10.5 ppm) and resolving it as a sharp, easily identifiable singlet [2].
-
Self-Validating NH Confirmation (D₂O Exchange): To definitively prove the assignment of the labile NH proton, a D₂O exchange step is integrated into the workflow. Causality: Deuterium rapidly exchanges with the acidic NH proton. The subsequent disappearance of this signal in the ¹H spectrum provides an internal validation of the exchangeable site[2].
-
Relaxation Delay (D1) Optimization: For ¹³C NMR, a relaxation delay (D1) of at least 2.0 seconds is required. Causality: Quaternary carbons (such as C-Br, C-SO₂, and C-OMe) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. A longer D1 ensures these carbons are fully relaxed before the next pulse, preventing signal attenuation and ensuring quantitative reliability.
Experimental Protocols: Step-by-Step Methodology
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of the purified compound into a clean, dry glass vial.
-
Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex gently until complete dissolution is achieved.
-
Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure no particulate matter is transferred, as this degrades magnetic field homogeneity.
Phase 2: Spectrometer Setup & 1D Acquisition
-
Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching for both ¹H and ¹³C nuclei to maximize probe sensitivity.
-
Locking and Shimming: Lock onto the deuterium frequency of DMSO-d₆. Execute gradient shimming (e.g., TopShim) to achieve a sharp TMS signal (line width at half height < 1.0 Hz). This is critical for resolving the fine para-coupling (J ≈ 8.9 Hz) in Ring B.
-
¹H NMR Acquisition: Acquire the standard 1D ¹H spectrum using 16–32 scans, a spectral width of 15 ppm, and a D1 of 2.0 seconds.
-
D₂O Exchange (Validation Step): Eject the sample. Add exactly 1 drop of D₂O to the NMR tube. Cap and shake vigorously for 30 seconds. Re-insert, re-shim, and acquire a second ¹H spectrum to observe the attenuation of the NH signal.
-
¹³C NMR Acquisition: Acquire the 1D ¹³C spectrum using proton decoupling (e.g., zgpg30 pulse program). Use a minimum of 512 scans and a D1 of 2.0–3.0 seconds to capture quaternary carbons.
Phase 3: 2D NMR Workflow (Structural Assignment)
-
COSY (Correlation Spectroscopy): Acquire to map the ortho and meta couplings within Ring A (H-3 to H-4) and the AA'BB' spin system of Ring B.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct ¹J_CH connectivity, separating the overlapping aromatic protons by their respective carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map ²J_CH and ³J_CH connectivity. Critical Step: Use HMBC to link the methoxy protons to the quaternary carbons (C-2 of Ring A and C-4' of Ring B), thereby unambiguously assigning the two -OCH₃ singlets.
Visualizing the Analytical Workflow
Experimental workflow for NMR analysis of the sulfonamide derivative.
Data Interpretation & Quantitative Summaries
The following tables summarize the validated chemical shifts for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, derived from structural principles and corroborated by literature precedents for analogous halogenated methoxybenzenesulfonamides [3].
Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Integration | Assignment |
| H-NH | 9.85 | s (broad) | - | 1H | Sulfonamide NH (Exchanges with D₂O) |
| H-6 (Ring A) | 7.78 | d | 2.5 | 1H | Aromatic (ortho to SO₂, meta to Br) |
| H-4 (Ring A) | 7.75 | dd | 8.8, 2.5 | 1H | Aromatic (ortho to Br, meta to OMe) |
| H-3 (Ring A) | 7.20 | d | 8.8 | 1H | Aromatic (ortho to OMe) |
| H-2', H-6' (Ring B) | 7.05 | d | 8.9 | 2H | Aromatic (ortho to NH) |
| H-3', H-5' (Ring B) | 6.85 | d | 8.9 | 2H | Aromatic (ortho to OMe) |
| OCH₃ (Ring A) | 3.90 | s | - | 3H | Methoxy on sulfonyl ring |
| OCH₃ (Ring B) | 3.70 | s | - | 3H | Methoxy on aniline ring |
Table 2: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Type | Assignment |
| C-4' (Ring B) | 156.5 | Cq | C-OMe (Aniline side) |
| C-2 (Ring A) | 155.0 | Cq | C-OMe (Sulfonyl side) |
| C-1' (Ring B) | 131.0 | Cq | C-NH |
| C-6 (Ring A) | 130.5 | CH | Aromatic CH |
| C-1 (Ring A) | 128.0 | Cq | C-SO₂ |
| C-4 (Ring A) | 134.2 | CH | Aromatic CH |
| C-2', C-6' (Ring B) | 123.5 | CH | Aromatic CH |
| C-3', C-5' (Ring B) | 114.5 | CH | Aromatic CH |
| C-3 (Ring A) | 115.2 | CH | Aromatic CH |
| C-5 (Ring A) | 112.5 | Cq | C-Br (Halogenated carbon) |
| OCH₃ (Ring A) | 56.5 | CH₃ | Methoxy carbon |
| OCH₃ (Ring B) | 55.4 | CH₃ | Methoxy carbon |
Logical Relationships in 2D NMR (HMBC)
To ensure scientific integrity, the assignment of the two methoxy groups must not be guessed based on slight shielding differences; it must be proven. The HMBC experiment provides this proof by showing cross-peaks across three bonds (³J_CH).
Key HMBC correlations used to unambiguously assign methoxy and sulfonamide connectivity.
Troubleshooting & Quality Control
-
Broad NH Signal / Missing NH: If the NH signal at ~9.85 ppm is excessively broad or missing prior to D₂O exchange, the DMSO-d₆ may be wet. Action: Use a fresh ampoule of anhydrous DMSO-d₆ stored over molecular sieves.
-
Poor Resolution of Ring B Doublets: The para-substituted Ring B should present as two clean doublets (an AA'BB' system). If these appear as broad multiplets, the magnetic field is inhomogeneous. Action: Re-shim the Z1 and Z2 gradients. Ensure sample volume is exactly 0.6 mL to maintain the correct vortex depth in the probe.
-
Missing C-Br Signal: The quaternary carbon attached to bromine (C-5) often has low intensity due to the heavy atom effect and long relaxation times. Action: Increase the number of ¹³C scans to >1024 and extend the D1 delay to 3.0 seconds.
References
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition RSC Publishing URL:[Link]
-
Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway National Institutes of Health (NIH) / PMC URL:[Link]
Advanced Purification Strategies for 5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
As a Senior Application Scientist, I approach purification not as a series of rote steps, but as a logical manipulation of a molecule's physicochemical profile. 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a complex, bi-aromatic compound. To achieve >99% purity for downstream drug development or biological screening, we must exploit its specific structural features:
-
The Sulfonamide N-H Bond: The electron-withdrawing sulfonyl group renders the adjacent N-H proton weakly acidic, with a typical pKa around 9.2[1]. This allows for orthogonal separation from neutral or basic impurities via pH manipulation.
-
Lipophilicity & Halogenation: The bromine atom and dual aromatic rings impart significant hydrophobicity, making the compound highly soluble in organic solvents (like ethyl acetate) and insoluble in water.
-
Hydrogen Bonding: The two methoxy groups act as hydrogen bond acceptors, dictating its retention factor ( Rf ) on silica gel during chromatography.
The following guide outlines a self-validating, three-tier purification workflow designed to systematically strip away unreacted starting materials, structural isomers, and trace organic contaminants.
Strategic Purification Workflow
Workflow for the purification of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
Protocol 1: Orthogonal Acid-Base Extraction
Causality: Saturated sodium bicarbonate (pKa ~6.4) is insufficiently basic to deprotonate the sulfonamide. By using 1M NaOH, we quantitatively convert the target compound into a water-soluble sodium salt, leaving unreacted 4-methoxyaniline and diaryl sulfone byproducts trapped in the organic phase[1].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Deprotonation: Transfer to a separatory funnel. Add an equal volume of 1M aqueous NaOH. Shake vigorously and vent.
-
Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Organic Wash: Wash the retained aqueous layer with a fresh portion of EtOAc (0.5x volume) to extract any residual lipophilic impurities. Discard the organic layers.
-
Acidification: Place the aqueous flask in an ice bath to control the exothermic neutralization. Slowly add 1M HCl dropwise with continuous stirring until the solution reaches pH 2-3. The protonated sulfonamide will crash out as a solid precipitate.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water.
-
Validation Check: Spot the isolated solid on a TLC plate alongside the original crude mixture. The baseline impurities and high- Rf neutral organics should be completely absent.
Protocol 2: Flash Column Chromatography (Silica Gel)
Causality: If the reaction produced bis-sulfonylated byproducts or structurally similar isomers, acid-base extraction alone is insufficient. Normal-phase chromatography separates these based on dipole moment. Because the acidic sulfonamide proton can interact strongly with the silica stationary phase causing "tailing", a trace acidic modifier is highly recommended[2].
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of 230-400 mesh silica gel in a non-polar mobile phase (Hexane:EtOAc 80:20). Pack the column uniformly to prevent channeling.
-
Sample Loading: To prevent band broadening, dry-load the sample. Dissolve the semi-pure solid in a minimal amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the top of the column bed.
-
Elution: Elute using a gradient of Hexane:EtOAc (80:20 to 60:40). Crucial Optimization: If TLC shows streaking, add 0.1% Glacial Acetic Acid to the mobile phase to suppress the ionization of the sulfonamide on the column[2].
-
Fraction Collection: Collect fractions and monitor via TLC under UV light (254 nm), as the bi-aromatic system is highly UV-active.
-
Validation Check: Combine only the fractions that show a single, crisp spot on the TLC plate. Evaporate under reduced pressure to yield a highly pure solid.
Protocol 3: Solvent-Antisolvent Recrystallization
Causality: Recrystallization provides the final thermodynamic polish, removing trace colored impurities and achieving >99% purity. The compound's lipophilicity makes it highly soluble in ethanol. By introducing water as an antisolvent, we dramatically decrease its solubility, driving crystal lattice formation while impurities remain dissolved in the mother liquor[3].
Step-by-Step Methodology:
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol to dissolve the compound completely.
-
Hot Filtration (Optional): If the solution is discolored, add a spatula tip of activated charcoal. Boil for 5 minutes, then rapidly filter through a pre-heated fluted filter paper to prevent premature crystallization in the funnel[3].
-
Antisolvent Addition: Keep the filtrate near boiling. Add hot distilled water dropwise until the solution becomes faintly cloudy (the saturation point). Add 1-2 drops of hot ethanol until the solution just clears.
-
Controlled Cooling: Remove the flask from the heat source. Cover it and allow it to cool undisturbed to room temperature. Rapid cooling can cause the product to "oil out" as a liquid rather than forming a crystalline solid[3].
-
Maximizing Yield: Once at room temperature, transfer the flask to an ice bath for 15-30 minutes to force the remaining product out of solution[3].
-
Isolation: Vacuum filter the crystals using a Büchner funnel. Wash with a minimal amount of ice-cold 70% Ethanol/Water. Dry thoroughly in a vacuum oven.
-
Validation Check: Record the melting point. A sharp melting point range (typically <1.5 °C variance) confirms exceptional crystalline purity.
Quantitative Data Summary
The following table summarizes the expected performance metrics for each purification module when applied to 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
| Purification Method | Target Impurities Removed | Expected Recovery | Final Purity | Scalability |
| Acid-Base Extraction | Unreacted amines, diaryl sulfones, neutral organics | 85 – 95% | 80 – 90% | Excellent (>100g) |
| Flash Chromatography | Bis-sulfonylated byproducts, structural isomers | 70 – 85% | 95 – 98% | Moderate (<50g) |
| Recrystallization | Trace organic contaminants, colored byproducts | 75 – 90% | >99.5% | Excellent (>100g) |
Sources
Comprehensive LC-MS/MS Analysis and Quantification Protocol for 5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Executive Summary & Analytical Rationale
The compound 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide (Chemical Formula: C₁₄H₁₄BrNO₄S; Exact Mass: 370.98) is a complex halogenated sulfonamide derivative. Molecules of this class are frequently investigated in drug discovery as enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and require highly specific analytical methods for pharmacokinetic (PK) profiling and environmental monitoring.
Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique advantages and challenges. The presence of the sulfonamide moiety allows for excellent protonation under acidic conditions[1], making Positive Electrospray Ionization (ESI+) highly effective. Furthermore, the inclusion of a bromine atom provides a distinct 1:1 isotopic signature (⁷⁹Br and ⁸¹Br). By leveraging this isotopic pattern in Multiple Reaction Monitoring (MRM), we can design a self-validating analytical system : if the ratio of the ⁷⁹Br transition to the ⁸¹Br transition deviates from ~1:1 in an experimental sample, the analyst can immediately identify matrix interference or a co-eluting artifact.
Experimental Design & Causality
Chromatographic Strategy: Mitigating Ion Suppression
When analyzing biological or complex environmental matrices, severe ion signal suppression is often experienced for early-eluting sulfonamides due to competition from polar endogenous co-extractives[2]. To counteract this, our protocol employs a reversed-phase C18 column with a carefully designed gradient elution.
Why Methanol over Acetonitrile? While acetonitrile is a common organic modifier, methanol acidified with formic acid provides superior baseline separation for sulfonamide derivatives and prevents the co-elution of closely related structural isomers[1]. By starting the gradient at a low organic strength (e.g., 10-20% Methanol), we intentionally delay the elution of the target analyte until after the highly polar, suppression-causing matrix components have washed into the waste[2].
Sample Preparation: Protein Precipitation (PPT)
For plasma or serum samples, a rapid protein precipitation method using ice-cold methanol is preferred over Solid-Phase Extraction (SPE) for high-throughput PK studies, though SPE is recommended for trace environmental water analysis[3]. Methanol not only denatures binding proteins to release the drug but also maintains the solubility of the hydrophobic brominated aromatic rings.
Figure 1: Optimized protein precipitation workflow for extracting benzenesulfonamides from plasma.
Step-by-Step Methodologies
Sample Preparation Protocol (Plasma)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL low-bind Eppendorf tube.
-
Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., Sulfamethoxazole-d4 at 100 ng/mL). Vortex for 10 seconds.
-
Precipitation: Add 150 µL of ice-cold Methanol (LC-MS grade) to induce protein precipitation.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer & Evaporation: Transfer 100 µL of the clear supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
The following gradient ensures that the halogenated sulfonamide is retained long enough to escape the solvent front and matrix suppression zone.
| Parameter | Specification |
| Column | ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Gradient Elution Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 3.0 | 10 | 90 |
| 4.5 | 10 | 90 |
| 4.6 | 90 | 10 |
| 6.0 | 90 | 10 (Stop) |
Mass Spectrometry (MS/MS) Parameters
Tandem mass spectrometry (TQMS or QTOFMS) is critical for the identification of complex halogenated compounds[4]. The compound is ionized in ESI+ mode to yield the protonated precursor ions [M+H]⁺ at m/z 372.0 (⁷⁹Br) and m/z 374.0 (⁸¹Br).
Collision-Induced Dissociation (CID) primarily cleaves the labile S-N bond of the sulfonamide. This yields two major fragments: the 5-bromo-2-methoxybenzenesulfonyl cation (m/z 249.0 / 251.0) and the 4-methoxyaniline cation (m/z 124.1).
Figure 2: Primary CID fragmentation pathways for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
MRM Transitions & Self-Validating QC Criteria:
| Analyte Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Target (⁷⁹Br) | 372.0 | 249.0 | 50 | 15 | Quantifier |
| Target (⁸¹Br) | 374.0 | 251.0 | 50 | 15 | Isotopic Qualifier |
| Target (Mixed) | 372.0 | 124.1 | 50 | 25 | Structural Qualifier |
Self-Validation Rule: For an integration peak to be accepted as the true analyte, the chromatographic retention time must match the standard (±0.1 min), and the peak area ratio of the Quantifier (372→249) to the Isotopic Qualifier (374→251) must be strictly 1:1 (±15% tolerance). This ensures absolute structural confirmation and flags any hidden matrix interferences.
References
- A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues Analytical Chemistry - ACS Public
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry Agilent Technologies Applic
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Agilent Technologies Applic
- The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap W
Sources
Technical Support Center: Crystallization of 5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Welcome to the dedicated technical support guide for optimizing the crystallization of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific sulfonamide. The guidance provided herein is rooted in established crystallographic principles and tailored to the unique structural characteristics of sulfonamides.
Introduction: The Crystallization Challenge of Sulfonamides
5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, like many sulfonamides, presents a unique set of crystallization challenges. Its molecular structure contains both polar functional groups (the sulfonamide N-H and S=O moieties) and non-polar aromatic rings.[1][2] This dual nature necessitates a careful selection of solvents or solvent systems to achieve the requisite solubility profile for crystallization: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.[1][3]
Furthermore, sulfonamides are well-documented to exhibit polymorphism, the ability to exist in multiple crystalline forms.[4][5] These different forms, or polymorphs, arise from variations in intermolecular interactions, particularly the hydrogen bonding patterns of the sulfonamide group, which can form arrangements like dimers or catemers (chains).[6][7] Since different polymorphs can possess distinct physical properties (e.g., solubility, stability, melting point), controlling their formation is critical in drug development.[4][8] This guide provides a structured approach to troubleshoot common issues and systematically optimize conditions to achieve the desired crystalline form.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection with this sulfonamide?
A1: There is no single universal solvent, but given the molecule's polar and non-polar characteristics, a solvent mixture is often the most effective starting point.[1][2] A good initial approach is to use a polar protic solvent like ethanol or isopropanol, mixed with water. For instance, 95% ethanol is a common choice for crystallizing sulfanilamide and related compounds.[2][9] The goal is to find a system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.[10]
Q2: How much solvent should I use?
A2: A common mistake leading to low yield is using an excessive amount of solvent.[1][10][11] The objective is to use the minimum amount of hot solvent required to completely dissolve the solid.[1] It is best practice to add the hot solvent portion-wise to the crude material in an Erlenmeyer flask until complete dissolution is achieved.[1]
Q3: My final product has a slight color. How can I remove it?
A3: If colored impurities are soluble in the crystallization solvent, they should remain in the mother liquor upon cooling. If the crystals themselves are colored, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[1][4] Use charcoal sparingly (a spatula tip is often sufficient), as it can adsorb your product, thereby reducing the final yield.[1]
Q4: Why is slow cooling so important for crystallization?
A4: Slow cooling is crucial because it allows the molecules to orient themselves correctly into a well-defined crystal lattice, a process that is kinetically controlled.[12][13] Rapid cooling, or "crashing out," often traps impurities and solvent within the lattice and can lead to the formation of small, poorly-defined crystals or an amorphous powder.[13][14] To ensure slow cooling, you can insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass.[14]
Q5: Can I reuse the mother liquor?
A5: Yes, the mother liquor contains dissolved product. Concentrating the mother liquor and allowing it to cool again can often yield a "second crop" of crystals.[1] However, be aware that this second crop may be less pure than the first, as the concentration of impurities is higher in the remaining solvent.
Troubleshooting Guides
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, the compound separates from the solution as a liquid phase (oily droplets) rather than a solid.[14]
Causality: Oiling out typically occurs when the melting point of the compound (or an impure version of it) is lower than the temperature of the solution from which it is separating.[14] The highly concentrated, supersaturated solution effectively becomes a liquid phase of the compound itself, in which impurities are often highly soluble.[14][15]
Solutions:
-
Immediate Actions:
-
Reheat the solution to re-dissolve the oil.[4]
-
Add a small amount of additional hot solvent to lower the saturation point.[14]
-
Attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the air-liquid interface.[4][14]
-
If available, add a seed crystal of the desired compound.[4][15]
-
-
Long-Term Strategies:
-
Change Solvent System: Switch to a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before saturation is reached.[4]
-
Use More Solvent: Start the crystallization with a slightly more dilute solution. While this may reduce the overall yield, it can prevent the solution from becoming supersaturated at a temperature above the compound's melting point.[14]
-
Lower Crystallization Temperature: Prepare a saturated solution at room temperature and then place it in a refrigerator or freezer to induce crystallization at a much lower temperature.[16]
-
Issue 2: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after prolonged cooling, including in an ice bath.
Causality: This indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having a higher-than-expected solubility in the chosen solvent at low temperatures.[11] Nucleation, the initial formation of crystal seeds, may also be kinetically hindered.[11]
Solutions:
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inside of the flask at the solution surface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[14]
-
Seeding: Add a single, small seed crystal of the pure compound to the solution. This provides a template for further crystal growth.[3][14]
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the thin film of solvent to evaporate, leaving a residue of microcrystals. Re-insert the rod into the solution to seed it.[14]
-
-
Increase Concentration:
-
Re-evaluate Solvent: The chosen solvent may be too good. A different solvent in which the compound is less soluble at cold temperatures may be required.[10][11]
Issue 3: The Product is an Amorphous Powder, Not Crystalline
Symptoms: A fine, powdery solid crashes out of solution rapidly upon cooling, with no discernible crystalline structure.
Causality: This is often the result of nucleation occurring too rapidly at a very high degree of supersaturation.[17] This happens when the solution cools too quickly or is disturbed during the cooling process.[4][13]
Solutions:
-
Slow Down the Cooling Rate: Re-dissolve the powder by heating. Allow the flask to cool as slowly as possible by insulating it (e.g., in a warm water bath or a Dewar flask filled with warm water).[16] Ensure the flask is left in a location free from vibrations.[18]
-
Use More Solvent: A slightly more dilute solution will reach supersaturation at a lower temperature and at a slower rate, favoring the growth of larger, more ordered crystals over rapid precipitation.[14]
-
Change the Solvent System: A more viscous solvent can sometimes slow down the diffusion of molecules to nucleation sites, promoting slower, more controlled crystal growth.
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for Sulfonamide Crystallization
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Boiling Point of Good Solvent (°C) | Notes |
| Ethanol | Water | 78 | A classic, effective pair for many sulfonamides.[1][2] |
| Isopropanol | Water | 82 | Similar to ethanol, good starting point.[1] |
| Acetone | Hexane / Heptane | 56 | Good for less polar sulfonamides. Acetone is highly volatile.[17] |
| Tetrahydrofuran (THF) | Hexane / Cyclohexane | 66 | Effective, but be mindful of peroxide formation in THF.[17][19] |
| Dichloromethane (DCM) | Pentane / Hexane | 40 | Useful for vapor diffusion due to high volatility.[17][20] |
| Ethyl Acetate | Hexane / Heptane | 77 | A moderately polar option. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well when hot but poorly when cold.[4]
-
Dissolution: Place the crude 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.[4]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess.[1][4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): To remove charcoal or other insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[4]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[4][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[10]
-
Drying: Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent/Anti-Solvent Crystallization
This technique is useful when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[4][16]
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., THF, Acetone).
-
Addition of Anti-Solvent: With constant, gentle swirling, slowly add the "anti-solvent" (e.g., Hexane, Water) dropwise.[4]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.[4]
-
Crystal Growth: Stopper the flask and set it aside undisturbed. The slow diffusion and equilibration will allow well-formed crystals to grow over several hours to days.
Protocol 3: Vapor Diffusion Crystallization
This is an excellent method for growing high-quality single crystals, especially when working with small amounts of material.[17][20] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.[12]
-
Preparation: Dissolve a few milligrams of the compound in a "good," less volatile solvent (e.g., Toluene, THF) in a small, open container, such as a 1-dram vial.
-
Setup: Place this small vial inside a larger, sealable container (like a beaker or a jar). Add a layer of the volatile anti-solvent (e.g., Pentane, Diethyl Ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[11][17]
-
Equilibration: Seal the larger container tightly.[11] The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow and controlled crystal growth over days or weeks.
Visualized Workflows and Decision Trees
General Crystallization Workflow
Caption: A general workflow for approaching the crystallization of a novel compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts after a crystallization attempt.
References
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. [Link]
-
Goud, N. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4494-4505. [Link]
-
Hisatsuna, M., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2566-2575. [Link]
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. [Link]
-
Experiment 3 Notes. (2020). Chemistry LibreTexts. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Groves, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1885-1906. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033-1040. [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]
-
Chemistry Crystallization. (n.d.). SATHEE JEE - IIT Kanpur. [Link]
-
Anderson, N. G. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 661-673. [Link]
-
Flow Crystallization | Solubility Control. (2024). Vapourtec. [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds.John Wiley & Sons.
-
scXRD: Growing single crystals. (n.d.). University of York, Department of Chemistry. [Link]
-
Guan, L., & Dong, H. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 313-326. [Link]
-
Sahoo, S. C., et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. [Link]
-
Polymorphism in Sulfonamides. (1972). Journal of Pharmaceutical Sciences, 61(9), 1361-1377. [Link]
-
In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. (2021). Crystal Growth & Design. [Link]
-
Gerasimov, A. V., et al. (2024). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. Journal of Pharmaceutical Sciences, 113(5), 1437-1445. [Link]
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011). Crystal Growth & Design. [Link]
-
Sulfonamide. (n.d.). In Wikipedia. [Link]
- Crystallization of Organic Compounds. (n.d.). Wiley.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
-
Experiment 3 Crystallization. (n.d.). Bellevue College. [Link]
-
Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography. [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
Optimization. (2015). Hampton Research. [Link]
-
Crystallization Tips. (n.d.). Hampton Research. [Link]
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Technical Support Center: Resolving HPLC Peak Tailing for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Introduction
Welcome to the technical support center for the HPLC analysis of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this and similar sulfonamide compounds. Peak tailing is a frequent issue that can compromise resolution, integration accuracy, and overall data quality.[1] As your Senior Application Scientist, this document provides a structured, in-depth approach to not only fix peak tailing but also to understand the underlying chemical principles driving the problem.
Understanding the Analyte: 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
To effectively troubleshoot, we must first consider the structure of the analyte.
Chemical Structure:
-
Sulfonamide Group (-SO₂NH-): The nitrogen atom in the sulfonamide linkage is a key functional group. It can act as a hydrogen bond donor and, depending on the mobile phase pH, its lone pair of electrons can impart basic characteristics, making it susceptible to interactions with acidic sites on the stationary phase.
-
Aromatic Rings & Heteroatoms (O, N, Br, S): The presence of multiple polar functional groups and aromatic systems creates a molecule with several potential sites for secondary interactions beyond the primary hydrophobic retention mechanism in reversed-phase HPLC.
These structural features make the compound particularly prone to interacting with active sites on silica-based stationary phases, a primary cause of peak tailing.[2]
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
Peak tailing is a common chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[3] In an ideal, perfectly symmetrical Gaussian peak, the two halves would be mirror images. Tailing indicates an issue with the chromatographic system or undesirable chemical interactions.[4]
This asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing that requires attention.[5]
Calculation (USP Tailing Factor): Tf = W₀.₀₅ / 2f
-
W₀.₀₅ : The width of the peak at 5% of its height.
-
f : The distance from the peak maximum to the leading edge of the peak at 5% height.
Q2: What are the most likely causes of peak tailing for this specific sulfonamide?
For a compound like 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, peak tailing almost always stems from secondary retention mechanisms that compete with the intended primary mechanism (e.g., hydrophobic interaction on a C18 column).[5]
The most probable causes are:
-
Silanol Interactions: The basic sulfonamide group interacts with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[6][7]
-
Metal Chelation: The analyte's electron-rich moieties may chelate with trace metal contaminants (e.g., iron, aluminum) within the silica matrix or leached from the HPLC system hardware itself.[8][9][10]
-
Mobile Phase pH Mismatch: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and neutral forms simultaneously, leading to a distorted peak shape.[6][11]
Caption: Primary chemical interactions leading to peak tailing.
Systematic Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnose and resolve peak tailing. Follow the workflow to systematically eliminate potential causes.
Q3: My peak is tailing. Where should I begin?
Always start with the simplest and most common solutions first. The following workflow provides a systematic path from initial observation to resolution.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q4: How does mobile phase pH affect peak shape, and how can I optimize it?
Causality: Mobile phase pH is the most powerful tool for controlling peak shape for ionizable compounds. Its effect is twofold:
-
Analyte Ionization: It controls the ionization state of your sulfonamide.
-
Silanol Ionization: It controls the ionization state of the stationary phase's residual silanol groups. Silanols are acidic (pKa ~3.5-4.5) and become ionized (Si-O⁻) at higher pH values. These ionized silanols create strong secondary ionic interactions with protonated basic analytes, causing severe tailing.[5][12]
By lowering the mobile phase pH to ≤ 3.0, the silanol groups are fully protonated (Si-OH), neutralizing them and minimizing these unwanted interactions.[2][5]
| Mobile Phase pH | Silanol State (Si-OH) | Analyte State (Basic) | Interaction Potential | Expected Peak Shape |
| < 3.0 | Protonated (Neutral) | Protonated (Cationic) | Minimized | Symmetrical |
| 3.5 - 7.0 | Partially to Fully Ionized (Anionic) | Protonated (Cationic) | High (Ionic Interaction) | Severe Tailing |
| > 8.0 | Fully Ionized (Anionic) | Neutral | Reduced | Symmetrical (Risk of silica dissolution on standard columns) |
Experimental Protocol 1: Mobile Phase pH Adjustment
Objective: To prepare a buffered mobile phase at a low pH (2.5-3.0) to suppress silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid or Phosphoric acid
-
Calibrated pH meter
-
0.2 µm or 0.45 µm solvent filters
Procedure:
-
Aqueous Buffer Preparation (e.g., 0.1% Formic Acid):
-
Measure 999 mL of HPLC-grade water into a clean flask.
-
Add 1 mL of formic acid. Mix thoroughly.
-
Crucially, always measure the pH of the aqueous portion before adding the organic modifier. The pH should be approximately 2.7.
-
Filter the aqueous buffer through a 0.45 µm filter to remove particulates.[13]
-
-
Mobile Phase Combination:
-
Measure the required volumes of the filtered aqueous buffer and the organic modifier to achieve your desired mobile phase composition (e.g., for a 60:40 mix, combine 600 mL of aqueous buffer with 400 mL of ACN).
-
Mix thoroughly in the mobile phase reservoir.
-
-
System Equilibration:
-
Degas the final mobile phase mixture using an inline degasser or sonication.
-
Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes, or until the baseline is stable.
-
Q5: I've adjusted the pH, but tailing persists. Could secondary interactions with the column be the problem?
Causality: Yes. Not all columns are created equal. Older columns, or those made with lower purity silica (Type A), have a higher population of acidic, unbonded silanol groups that cause tailing.[8] Modern columns use high-purity silica (Type B) and advanced "end-capping" techniques. End-capping is a chemical process that converts most of the residual silanol groups into less polar, non-interactive groups, effectively shielding the analyte from them.[5][7]
If you are using an older or general-purpose column, switching to a modern, high-purity, end-capped column is one of the most effective ways to eliminate peak tailing for basic compounds.[6]
Experimental Protocol 2: Column Selection and Evaluation
Objective: To ensure the stationary phase chemistry is not the root cause of tailing.
Procedure:
-
Verify Column Type: Check the column's documentation. Ensure it is a modern, high-purity silica column (typically >99.99% pure) and that it is specified as "end-capped."
-
Install a New, High-Performance Column: If in doubt, or if the current column is old, replace it with a new one known for good peak shape with basic compounds (many manufacturers label these as "for bases" or have polar-embedded phases).
-
Proper Equilibration:
-
Flush the new column with 100% organic solvent (e.g., ACN) for 5-10 column volumes.
-
Introduce the buffered mobile phase from Protocol 1.
-
Equilibrate the column with at least 20-30 column volumes of the mobile phase. A stable baseline and consistent retention times for several injections indicate the column is ready.
-
Q6: Could metal contamination from my HPLC system or column be the cause?
Causality: Standard stainless steel components in an HPLC system (like frits and tubing) can leach metal ions, which then adsorb onto the column's stationary phase.[9] Titanium-based "biocompatible" systems can also leach titanium ions under certain organic solvent conditions.[10][14] Sulfonamides, with their electron-rich oxygen and nitrogen atoms, can act as chelating agents, binding to these immobilized metal ions. This creates another powerful secondary retention mechanism, resulting in significant peak tailing.[15]
Experimental Protocol 3: Diagnosing and Mitigating Metal Contamination
Objective: To minimize analyte interaction with metal ions in the flow path.
Procedure:
-
System Passivation (if metal leaching is suspected):
-
Disconnect the column.
-
Flush the entire HPLC system with a strong chelating agent solution (e.g., 1% citric acid or 50 mM EDTA) for 30-60 minutes at a low flow rate.
-
Thoroughly flush the system with fresh HPLC-grade water, followed by your mobile phase, to remove all traces of the chelating agent before reconnecting the column.
-
-
Use of Mobile Phase Additives (for analysis, not cleaning):
-
If passivation is insufficient, adding a weak chelating agent like EDTA (e.g., 50 µM) to the mobile phase can be effective.
-
Caution: This is often incompatible with mass spectrometry (MS) detection as it can cause signal suppression.[15]
-
-
Long-Term Solution:
-
Employ HPLC systems and columns that feature hybrid surface barrier technology (often marketed as "bio-inert" or low-adsorption systems). These components are designed to prevent the interaction of metal-sensitive analytes with metallic surfaces.[16]
-
Q7: Have I considered non-chemical issues like column overload or extra-column volume?
Causality:
-
Mass Overload: Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to tailing.[4]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections, can cause the sample band to spread before it even reaches the column, resulting in broad and sometimes tailing peaks.[6]
Experimental Protocol 4: Diagnosing Physical and Methodological Issues
Objective: To rule out non-chemical sources of peak distortion.
Procedure:
-
Test for Mass Overload:
-
Prepare a series of dilutions of your sample (e.g., 10x, 50x, 100x lower concentration).
-
Inject the same volume of each dilution.
-
If the peak shape improves (i.e., the tailing factor decreases) with lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.[4]
-
-
Inspect for Extra-Column Volume:
-
Check all fittings between the injector and the detector. Ensure they are properly seated and that there are no gaps.
-
Use tubing with the narrowest internal diameter (e.g., 0.005") and the shortest length possible to connect system components.[6]
-
Summary of Recommended Starting Conditions
To proactively avoid peak tailing with 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, consider the following method parameters as a starting point:
| Parameter | Recommendation | Rationale |
| Column | Modern, high-purity, end-capped C18 (e.g., <5 µm particles) | Minimizes available silanol groups for secondary interactions.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Protonates residual silanols to eliminate ionic interactions.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase. |
| Buffer | Ensure adequate buffering if operating near analyte pKa. | Prevents on-column pH shifts that can cause peak distortion.[11] |
| Sample Solvent | Dissolve sample in the initial mobile phase composition. | Avoids peak distortion caused by solvent mismatch.[17] |
| Injection Volume | Low (e.g., 1-5 µL) | Reduces the risk of mass overload.[4] |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC.[Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.[Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.[Link]
-
Waters Knowledge Base. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]
-
Agilent Technologies. Improving HPLC Peak Shape Techniques.[Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.[Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.[Link]
-
YMC. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.[Link]
-
Waters Corporation. IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.[Link]
-
Chromatography Forum. (2007, February 28). Buffer pH vs analyte pKa about peak tailing.[Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.[Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.[Link]
-
De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.[Link]
Sources
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- 10. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buffer pH vs analyte pKa about peak tailing - Chromatography Forum [chromforum.org]
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- 17. labcompare.com [labcompare.com]
maximizing bioavailability of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide formulations
Welcome to the Formulation Troubleshooting Hub for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide (hereafter referred to as BMMBS ). As a Senior Application Scientist, I have designed this portal to address the critical pharmacokinetic bottlenecks associated with this highly lipophilic, poorly water-soluble small molecule. This guide provides field-proven insights, root-cause analyses, and self-validating protocols to maximize in vivo exposure.
Section 1: Physicochemical Root Cause Analysis
FAQ 1: Why does BMMBS exhibit near-zero oral bioavailability in standard aqueous suspensions? Answer & Causality: BMMBS is a highly lipophilic halogenated benzenesulfonamide. The combination of the bulky bromo substituent, dual methoxy groups, and the rigid sulfonamide linker results in an extremely high crystal lattice energy and a LogP typically exceeding 4.5. Consequently, it falls squarely into Class II or IV of the Biopharmaceutics Classification System (BCS)[1]. The poor bioavailability is strictly dissolution-rate limited. To achieve therapeutic blood levels, your formulation strategy must either disrupt the crystalline lattice to lower the energy barrier of dissolution (via Amorphous Solid Dispersions)[1] or bypass aqueous dissolution entirely by presenting the drug in a pre-dissolved state (via Lipid-Based Formulations)[2].
Section 2: Amorphous Solid Dispersions (ASDs)
FAQ 2: My ASD formulation of BMMBS crystallizes during in vitro dissolution testing. How can I stabilize the supersaturated state? Answer & Causality: You are experiencing a failure of the "parachute" mechanism. When an ASD dissolves, it rapidly generates a supersaturated solution (the "spring"). If the dissolved drug concentration exceeds its amorphous solubility, amorphous liquid phase separation (ALPS) or rapid crystallization occurs[3]. Solution: The polymer in your ASD is likely dissolving out of the matrix faster than the API, leaving residual BMMBS unprotected. To fix this, select a polymer with a higher glass transition temperature (Tg) and stronger intermolecular interactions (e.g., hydrogen bonding) with the sulfonamide NH of BMMBS[1]. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is highly recommended for maintaining supersaturation without phase separation.
Workflow for BMMBS Amorphous Solid Dispersion (ASD) formulation and validation.
Protocol: Step-by-Step Spray Drying Methodology for BMMBS ASDs
This self-validating protocol ensures complete amorphization and verifies physical stability.
-
Solvent Selection: Dissolve BMMBS and the selected polymer (e.g., HPMCAS-HF) at a 1:3 mass ratio in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) to ensure complete co-solubility of both the lipophilic drug and the polymer.
-
Atomization: Feed the solution into a laboratory spray dryer with an inlet temperature set to 75°C (above the boiling point of the solvents but well below the thermal degradation threshold of BMMBS).
-
Drying & Collection: Maintain an aspirator rate of 100% and a pump speed of 15%. Collect the resulting powder from the cyclone separator.
-
Secondary Drying: Place the collected ASD in a vacuum desiccator for 24 hours at 40°C to remove any residual toxic solvents.
-
Self-Validation (Solid-State): Analyze the powder via Modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (PXRD). A successful ASD will show a single glass transition temperature (Tg) (indicating polymer-drug miscibility) and a complete absence of the BMMBS melting endotherm or Bragg peaks.
Section 3: Lipid-Based Formulations (LBFs)
FAQ 3: When should I pivot from an ASD to a Lipid-Based Formulation (LBF) for BMMBS? Answer & Causality: If BMMBS exhibits a LogP > 5 or undergoes significant hepatic first-pass metabolism, LBFs are the superior choice. LBFs, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), maintain the drug in a solubilized state throughout gastrointestinal transit, effectively bypassing the dissolution step entirely[2]. Furthermore, highly lipophilic drugs formulated in long-chain triglycerides can be transported via the intestinal lymphatic system, avoiding first-pass metabolism in the liver[4].
FAQ 4: How do I prevent BMMBS precipitation during in vitro lipolysis of my SMEDDS formulation? Answer & Causality: Precipitation during digestion indicates that the lipid digestion products (free fatty acids and monoglycerides) possess a lower solubilization capacity for BMMBS than the intact triglycerides and surfactants in your capsule[5]. Solution: You must adjust the Lipid Formulation Classification System (LFCS) type[6]. Shift from a Type III (high hydrophilic surfactant/co-solvent ratio) to a Type II formulation (higher oil content, water-insoluble surfactants). This ensures that the mixed micelles formed during pancreatic lipolysis retain sufficient hydrophobic core volume to keep the bulky BMMBS molecule solubilized.
Mechanistic pathway of BMMBS absorption via Lipid-Based Formulations (LBFs).
Protocol: In Vitro Lipolysis Testing for BMMBS LBFs
To guarantee in vivo success, LBFs must be subjected to simulated digestion to ensure the drug does not crash out of solution[6].
-
Media Preparation: Prepare 35 mL of digestion buffer (50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl2, pH 6.5) containing simulated fasting intestinal fluid (FaSSIF) bile salts and phospholipids.
-
Dispersion: Disperse 1 gram of the BMMBS LBF into the thermostated vessel. Stir at 37°C for 15 minutes to allow complete emulsification.
-
Enzyme Addition: Initiate digestion by adding 3.5 mL of porcine pancreatin extract (providing ~1000 TBU/mL of lipase activity).
-
Titration: Maintain the pH at 6.5 using a pH-stat autotitrator dispensing 0.2 M NaOH. The volume of NaOH added quantifies the release of free fatty acids, confirming digestion is occurring.
-
Phase Separation & Self-Validation: After 60 minutes, add an inhibitor (e.g., 4-bromophenylboronic acid) to halt digestion. Ultracentrifuge the sample at 100,000 x g for 30 minutes to separate the aqueous phase, lipid phase, and solid pellet. Quantify BMMBS in the aqueous phase via HPLC. A robust, self-validating formulation will retain >80% of the initial BMMBS dose in the solubilized aqueous phase.
Section 4: Quantitative Performance Comparison
To aid in formulation selection, the following table summarizes the expected pharmacokinetic enhancements of BMMBS based on the chosen formulation strategy.
| Formulation Strategy | Physical State of BMMBS | Apparent Aqueous Solubility (µg/mL) | Relative Oral Bioavailability (vs. Crystalline) | Primary Mechanism of Enhancement |
| Crystalline Suspension | Crystalline | < 1.0 | 1x (Baseline) | N/A |
| Amorphous Solid Dispersion | Amorphous (Polymer Matrix) | 45.0 - 60.0 | 4x - 6x | Crystal lattice disruption; Spring & Parachute effect[3] |
| Type II LBF (SEDDS) | Solubilized (Lipid/Surfactant) | > 1000.0 (in micelles) | 8x - 12x | Bypasses dissolution; lymphatic transport[4] |
References
- Source: nih.
- Source: pharmaexcipients.
- Source: nih.
- Source: aenova-group.
- Source: gattefosse.
- Source: mdpi.
Sources
- 1. mdpi.com [mdpi.com]
- 2. aenova-group.com [aenova-group.com]
- 3. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
Advanced Analytical Guide: Mass Spectrometry Validation of 5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
As drug development pipelines increasingly rely on highly specific small-molecule inhibitors, the rigorous structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a halogenated diaryl sulfonamide—a privileged structural motif frequently utilized in the development of selective Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors and Receptor-Interacting Protein Kinase 2 (RIPK2) modulators.
This guide provides an authoritative, objective comparison of mass spectrometry (MS) platforms for the validation of this compound, coupled with a self-validating experimental protocol grounded in its unique mechanistic fragmentation pathways.
Analytical Platform Comparison
Selecting the correct MS platform dictates the reliability of your structural validation. For a brominated sulfonamide (Exact Mass: ~370.98 Da), the analytical challenge lies in distinguishing the target from isobaric impurities while preserving the delicate sulfonamide bond during ionization.
Table 1: Performance Comparison of MS Platforms for Diaryl Sulfonamides
| Platform | Ionization Mode | Mass Accuracy | Best Application | Limitations |
| LC-HRMS (Q-TOF / Orbitrap) | ESI (-) | < 2 ppm | Gold Standard. Structural elucidation, exact mass confirmation, and isotopic pattern validation. | Lower throughput than MALDI; requires careful tuning to prevent in-source fragmentation. |
| LC-MS/MS (Triple Quadrupole) | ESI (-) | Unit (~0.7 Da) | High-sensitivity targeted quantitation (MRM) in pharmacokinetic (PK) plasma assays. | Cannot resolve isobaric interferences; lacks the resolution to definitively confirm the exact elemental composition. |
| MALDI-TOF | MALDI (+/-) | < 10 ppm | High-throughput screening of solid-phase synthesis libraries. | Severe matrix interference in the low mass range (< 400 m/z) obscures the target analyte (~371 m/z) unless matrix-free (DIOS) methods are used. |
Application Scientist Insight: For primary structural validation of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, LC-HRMS (Q-TOF) is the mandatory choice. The high-resolution capability is required to unequivocally validate the bromine isotopic signature, which serves as an internal quality control metric.
Mechanistic Mass Spectrometry: The "Why" Behind the Data
To design a self-validating protocol, one must understand the gas-phase thermodynamics of the molecule.
Ionization Dynamics & Isotopic Signature
The sulfonamide group (-SO2NH-) is inherently acidic. The electron-withdrawing nature of the benzenesulfonyl moiety lowers the pKa of the nitrogen proton. Consequently, Electrospray Ionization in negative mode (ESI-) is utilized to promote efficient deprotonation, yielding the [M-H]- precursor ion .
Crucially, the presence of the bromine atom provides a built-in validation mechanism. Bromine exists naturally as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. A valid MS spectrum must present a distinct isotopic doublet separated by 1.998 Da. If this 1:1 ratio is absent, the signal is an isobaric artifact, not the target compound.
Collision-Induced Dissociation (CID) Pathways
Upon isolation and fragmentation of the [M-H]- precursor, deprotonated benzenesulfonamides undergo highly predictable, thermodynamically driven rearrangements :
-
Smiles-Type Rearrangement (SO2 Extrusion): The nucleophilic attack of the anilide nitrogen on the ipso-carbon of the phenyl ring results in the neutral loss of sulfur dioxide (-64 Da), yielding a stable brominated diarylamine anion.
-
S-N Bond Cleavage: Direct heterolytic cleavage of the sulfonamide bond retains the charge on the more electronegative nitrogen, generating the 4-methoxyanilide anion.
Table 2: Exact Mass and Diagnostic Fragments
| Species | Formula | Theoretical Exact Mass (m/z) | Diagnostic Feature |
| [M-H]⁻ (79Br) | C14H1379BrNO4S⁻ | 369.9745 | Precursor Isotope 1 |
| [M-H]⁻ (81Br) | C14H1381BrNO4S⁻ | 371.9725 | Precursor Isotope 2 (1:1 Ratio) |
| [M-H-SO2]⁻ | C14H1379BrNO2⁻ | 306.0126 | SO2 Extrusion (-64 Da) |
| 4-methoxyanilide | C7H8NO⁻ | 122.0604 | S-N Cleavage |
Visualizing the Analytical Workflow & Fragmentation
Fig 1: LC-HRMS validation workflow for brominated diaryl sulfonamides.
Fig 2: CID fragmentation mechanism of the deprotonated sulfonamide precursor.
Self-Validating Experimental Protocol (LC-HRMS)
This methodology is designed as a closed-loop, self-validating system. Every parameter is chosen to force the molecule into a predictable state, minimizing false positives.
Step 1: Sample Preparation
-
Action: Dissolve the compound in 50:50 Methanol:Water to a final concentration of 1 µg/mL.
-
Causality: Methanol acts as a strong desolvation agent in the ESI source. Avoiding high concentrations (>10 µg/mL) prevents detector saturation and the formation of non-covalent dimers [2M-H]- which complicate spectral interpretation.
Step 2: UHPLC Separation
-
Action: Utilize a C18 reverse-phase column. Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~9.0). Mobile Phase B: Acetonitrile.
-
Causality: Using a basic mobile phase is the critical lever here. At pH 9.0, the sulfonamide nitrogen (pKa ~8-9) is heavily biased toward its deprotonated state before it even enters the ESI capillary, exponentially increasing the[M-H]- ion yield and signal-to-noise ratio.
Step 3: ESI-Q-TOF MS Acquisition
-
Action: Operate in ESI negative mode. Set capillary voltage to 2.5 kV. Acquire full scan MS (m/z 100-800).
-
Validation Check: Before proceeding to MS/MS, inspect the precursor peak at m/z ~370. If the 1:1 isotopic doublet (m/z 369.97 and 371.97) is missing, halt the experiment. The sample is either degraded or incorrectly synthesized.
Step 4: Targeted MS/MS (CID)
-
Action: Isolate m/z 369.97 in the quadrupole. Apply a collision energy (CE) ramp from 20 to 40 eV using Nitrogen as the collision gas.
-
Causality: A CE ramp is necessary because the S-N bond cleavage requires lower energy (~20 eV) than the complex structural rearrangement required for SO2 extrusion (~35-40 eV). Ramping ensures both diagnostic fragments (m/z 122.06 and 306.01) are captured in a single composite spectrum.
References
-
Sidique, S., et al. (2009). Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP). Journal of Medicinal Chemistry.[Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis.[Link]
-
Wang, S., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry.[Link]
A Comparative Guide to the Bioactivity of Benzenesulfonamide Derivatives: Focus on 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide and Related Structures
Introduction to Benzenesulfonamides in Drug Discovery
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The versatility of this scaffold allows for substitutions on the benzene ring and the sulfonamide nitrogen, leading to a diverse range of biological activities. The presence of a bromine atom and methoxy groups, as seen in 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets.
Comparative Analysis of IC50 Values
While direct IC50 values for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide are not available, research on structurally similar compounds provides a strong indication of its potential bioactivity. The following tables summarize the IC50 values of related bromo- and methoxy-substituted benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.
Anticancer Cytotoxicity
Recent studies have highlighted the potent cytotoxic effects of N-phenyl benzenesulfonamide derivatives, with many acting as inhibitors of tubulin polymerization, a critical process in cell division.[1]
Table 1: Comparative Cytotoxicity (IC50) of N-Aryl Benzenesulfonamide Derivatives against Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| N-(5-methoxyphenyl) methoxybenzenesulphonamides (bromo-substituted) | MCF7 (Breast) | Sub-micromolar to nanomolar | [1] |
| N-(5-methoxyphenyl) methoxybenzenesulphonamides (bromo-substituted) | HeLa (Cervical) | Sub-micromolar | [1] |
| N-(5-methoxyphenyl) methoxybenzenesulphonamides (bromo-substituted) | HT-29 (Colon) | Sub-micromolar | [1] |
| Benzenesulfonamide-bearing imidazole derivatives | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [2] |
| Indole-based benzenesulfonamides (A6, A15) | MCF-7 (Breast) | Potent cytotoxicity observed | [3] |
| Indole-based benzenesulfonamides (A6, A15) | SK-BR-3 (Breast) | Potent cytotoxicity observed | [3] |
It is important to note that the exact IC50 values for the N-(5-methoxyphenyl) methoxybenzenesulphonamides were described qualitatively as "sub-micromolar to nanomolar" in the source material.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[4] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[5]
Table 2: Comparative Inhibition (IC50/Kᵢ) of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound/Derivative Class | Isoform | IC50/Kᵢ (nM) | Reference |
| Aromatic sulfonamides (general) | hCA I, II, IV, XII | 58 - 740 (IC50) | [6] |
| 2-Bromo-4,5-dihydroxy-N-phenyl benzene sulfonamide | hcA-1 | 46.20 (IC50), 50.13 ± 9.47 (Kᵢ) | [7] |
| 2-Bromo-4,5-dihydroxy-N-phenyl benzene sulfonamide | hcA-2 | 57.75 (IC50), 23.52 ± 2.16 (Kᵢ) | [7] |
| Acetazolamide (Reference Inhibitor) | hCA II | 5,860 (IC50) | [8][9] |
| Synthetic sulfonamide derivatives (1e, 2b, 3a, 3b) | CA II | 2,020 - 5,690 (IC50) | [8][9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The following is a detailed, step-by-step methodology for determining the IC50 value of a compound against a cancer cell line, a fundamental technique in anticancer drug discovery.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[11]
Causality Behind Experimental Choices:
-
Cell Density: The initial cell seeding density is critical to ensure that the cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: A 72-hour incubation period is commonly used to allow for sufficient time for the compound to exert its cytotoxic effects, which may involve multiple cell cycles.
-
Vehicle Control: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining IC50 using the MTT assay.
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest.
Conclusion
While the precise IC50 value of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide remains to be experimentally determined, the available data on structurally related compounds strongly suggest its potential as a bioactive molecule. The benzenesulfonamide scaffold, particularly when substituted with bromo and methoxy groups, has demonstrated significant efficacy as both an anticancer agent, likely through the inhibition of tubulin polymerization, and as an inhibitor of carbonic anhydrases. Further investigation into the specific biological targets and a quantitative assessment of the inhibitory potency of the title compound are warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such studies.
References
- Al-Omary, F. A., et al. (2014). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 637-641.
-
Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415.[8][9]
- Imran, M., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1053-1062.
- BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem.
- Xuan, G. S., et al. (2021).
- Zhan, P., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(17), 5621.
- Abdel-Wahab, B. F., et al. (2022). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic Chemistry, 128, 106093.
- ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines.
- Grybaitė, B., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Models. Pharmaceuticals, 14(11), 1158.
- Ladds, G., et al. (2009). CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. Cancer Research, 69(22), 8784-8793.
- Jo, A., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Molecules, 27(17), 5639.
- Wesołowska, O., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(17), 13531.
- MedchemExpress.com. (n.d.). Tubulin polymerization-IN-50.
- Ramirez, C. N., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2691.
- ResearchGate. (n.d.). Structure and biological evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives as antibacterial agents.
- Ruiz-Magaña, M. J., et al. (2023). Discovery of Peptide-Based Tubulin Inhibitors Through Structure-Guided Design. International Journal of Molecular Sciences, 24(24), 17359.
- Arshad, N., et al. (2014). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 139-145.
- González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.
- INRAE. (n.d.). Bromo-dihydroxyphenyl-benzene-sulfonamide-Cpd21.
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736.
- CymitQuimica. (n.d.). CAS 23095-14-9: 5-bromo-2-methoxybenzenesulfonamide.
- Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(10), 5488.
- ResearchGate. (n.d.). IC50 values of the electrophilic covalent fragments on MurA, MAO-A,....
- Szymańska, P., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- Sorkun, M. C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
Sources
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- 3. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin [mdpi.com]
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validating 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide purity via elemental analysis
Validating the Absolute Purity of 5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
In pharmaceutical drug development, a truthful description of a chemical's constitution requires rigorous coverage of both its structure and its absolute purity[1]. For researchers synthesizing sulfonamide derivatives like 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide (Chemical Formula: C14H14BrNO4S ), relying solely on standard chromatographic techniques (e.g., HPLC-UV) introduces a critical analytical blind spot.
According to FDA and ICH Q6A guidelines, manufacturers must establish specifications that accurately reflect the critical quality attributes of a drug substance, emphasizing validated, orthogonal analytical methods[2]. While High-Performance Liquid Chromatography (HPLC) is excellent for identifying structurally related organic impurities, it is fundamentally a relative purity method. It is blind to UV-transparent contaminants such as inorganic salts, residual silica, and trapped moisture. To ensure the integrity of downstream biological assays, CHNS Elemental Analysis (EA) must be employed as an orthogonal, absolute mass-balance technique[3].
Mechanistic Causality: Why Elemental Analysis is Essential for Sulfonamides
The synthesis of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the coupling of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methoxyaniline in the presence of an amine base (e.g., pyridine or triethylamine).
The Causality of Contamination: During the precipitation or liquid-liquid extraction phases, aliphatic hydrochloride salts (e.g., triethylamine hydrochloride) or residual silica from flash chromatography are frequently trapped within the crystal lattice of the product. Because these byproducts lack a chromophore, an HPLC-UV trace will erroneously report >99% purity. However, Elemental Analysis combusts the entire sample. A trapped hydrochloride salt will drastically skew the Carbon-to-Nitrogen ratio and lower the overall Carbon mass percentage, immediately flagging the macroscopic mass balance deficit and preventing compromised material from entering biological screening.
Comparative Analysis of Purity Validation Techniques
To build a robust specification profile, researchers must understand the mechanistic limits of their analytical tools. Table 1 objectively compares EA against other standard techniques.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Analytical Technique | Detection Principle | Detects Inorganic Salts? | Detects Residual Solvents? | Purity Type | Cost / Throughput |
| Elemental Analysis (CHNS) | High-temp flash combustion & gas chromatography | Yes (Identified via mass balance deficit) | Yes (Alters C/H ratios) | Absolute | Low / High |
| qNMR ( 1H ) | Nuclear magnetic resonance with internal standard | No (Unless standard interacts) | Yes (Visible resonance peaks) | Absolute | High / Medium |
| HPLC-UV | Chromatographic separation & UV absorption | No (Transparent to UV) | No (Mostly transparent) | Relative | Low / High |
| LC-HRMS | Chromatography & mass-to-charge ratio | No (Causes ion suppression) | No | Relative | High / Low |
Note: Quantitative NMR (qNMR) is a powerful absolute purity method that captures analytes escaping HPLC detection[1], but EA remains the most direct method for confirming the absence of inorganic adulterants[3].
Purity Validation Workflow
To ensure compliance with ICH Q6A standards[2], the following orthogonal workflow should be adopted.
Workflow for orthogonal purity validation of synthesized sulfonamides.
Experimental Protocol: Self-Validating CHNS Elemental Analysis
The following protocol outlines a self-validating methodology for determining the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur in the target compound. The theoretical molecular weight of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is 372.23 g/mol .
Step 1: System Purge and Blank Baseline
-
Action: Run 3 empty tin capsules through the combustion furnace at 1050°C.
-
Causality: This establishes a true zero-baseline, confirming the system is free from atmospheric nitrogen ( N2 ) leaks and residual carbon from previous runs.
Step 2: Instrument Calibration (K-Factor Determination)
-
Action: Weigh 3 replicates (1.0 mg, 1.5 mg, 2.0 mg) of a certified Sulfanilamide standard using a microbalance (±0.1 µg precision). Combust and analyze.
-
Causality: Sulfanilamide is chosen because its combustion kinetics and sulfonamide heteroatom matrix closely mimic the target analyte. Using variable masses validates the linearity of the Thermal Conductivity Detector (TCD) across the expected dynamic range.
Step 3: Sample Preparation
-
Action: Accurately weigh 1.5 mg of the synthesized 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide into a tin capsule. Fold tightly to exclude trapped air.
-
Causality: Tin acts as a critical catalyst during the flash combustion phase. Its exothermic oxidation drives the localized temperature to ~1800°C, ensuring the complete breakdown of recalcitrant brominated aromatic rings.
Step 4: Combustion and Reduction
-
Action: Drop the capsule into the oxidation reactor ( O2 environment). Pass the resulting gases ( CO2,H2O,NOx,SOx ) through a copper reduction reactor at 850°C.
-
Causality: The copper reactor quantitatively reduces NOx to N2 and SOx to SO2 , while scrubbing excess O2 . This ensures only pure, stoichiometric gases reach the GC column.
Step 5: Separation and Detection
-
Action: Separate the gases via a specialized GC column and quantify using the TCD. Calculate mass percentages against the theoretical values.
Experimental Data Presentation: Detecting Hidden Impurities
To illustrate the necessity of this orthogonal approach, Table 2 presents simulated experimental data for two batches of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. The accepted industry standard requires experimental EA values to fall within ±0.4% of the calculated theoretical values to confirm sufficient purity[3].
Table 2: Experimental Purity Data for Synthesized Batches
| Batch | Purification Method | HPLC-UV Purity | CHNS Theoretical (%) | CHNS Found (%) | Δ (Found - Theo) | Status |
| Batch A | Silica Gel Chromatography | 99.5% | C: 45.17, H: 3.79, N: 3.76, S: 8.61 | C: 43.10, H: 3.95, N: 3.50, S: 8.12 | C: -2.07%, N: -0.26% | REJECTED (Fails ±0.4% limit) |
| Batch B | Recrystallization (EtOH/ H2O ) | 99.8% | C: 45.17, H: 3.79, N: 3.76, S: 8.61 | C: 45.05, H: 3.82, N: 3.72, S: 8.55 | C: -0.12%, N: -0.04% | APPROVED |
Data Analysis: Despite Batch A showing an excellent HPLC-UV purity of 99.5%, it failed Elemental Analysis. The significant drop in Carbon (-2.07%) and Sulfur indicates the presence of an inorganic contaminant (likely dissolved silica or a trapped amine salt) that artificially inflated the sample weight without contributing to the expected organic mass. Batch B, purified via recrystallization, successfully purged these salts, bringing the EA values within the required ±0.4% threshold[3] and validating the compound for biological testing.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. URL:[Link]
-
Food and Drug Administration (FDA). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." FDA Guidance Documents. URL:[Link]
-
Butterworth, C., et al. "An International Study Evaluating Elemental Analysis." Journal of Pharmaceutical Sciences (via PMC), 2014. URL:[Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances | FDA [fda.gov]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage
Based on data from closely related analogs, such as 5-bromo-2-methoxybenzenesulfonamide, the primary anticipated hazard is oral toxicity. The GHS classification for this analog is Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed. Furthermore, other brominated aromatic compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is prudent to handle 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide as a compound that is harmful if swallowed and a potential irritant.
Inferred Hazard Profile:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Potential for mild to moderate irritation.
-
Eye Irritation: Potential for serious eye irritation.
-
Respiratory Irritation: Potential for respiratory tract irritation upon inhalation of dust.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE): A Proactive Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Fully buttoned laboratory coat. | N95-rated dust mask or a half-mask respirator with a P100 particulate filter if the process is likely to generate significant dust. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work in a certified chemical fume hood. Respirator use is generally not required if work is conducted within a fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Chemical-resistant laboratory coat. | All operations should be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron. | A half-mask or full-face respirator with organic vapor and particulate cartridges (e.g., P100) is required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimizing risk. The following protocol outlines the key steps for safely handling 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.
Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the laboratory.
-
Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
As a brominated organic compound, 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide and any materials contaminated with it must be treated as hazardous waste.[4]
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."
Container Labeling
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Final Disposal
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. The primary method of disposal for this type of waste is typically high-temperature incineration at a permitted facility.[4]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the safe handling and disposal of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
Caption: Workflow for safe handling and disposal.
References
- Sigma-Aldrich.
- Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Published March 18, 2025.
- NextSDS. 5-broMo-2-Methoxy-N-(4-Methoxybenzyl)
- Fisher Scientific. Safety Data Sheet - 4-Bromo-2,5-dimethoxybenzaldehyde.
- Fisher Scientific. Safety Data Sheet - 5-Bromo-2-methoxybenzaldehyde.
- Thermo Fisher Scientific. Safety Data Sheet - 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
